molecular formula C29H20N8O B7738358 6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B7738358
M. Wt: 496.5 g/mol
InChI Key: UEKJWMDNJITWMO-UHFFFAOYSA-N
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Description

6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic compound featuring a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile typically involves multi-step organic synthesis. One common route includes:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with benzyl aldehyde under acidic conditions to form 1-benzyl-1H-benzo[d]imidazole.

    Construction of the pyrrolo[2,3-b]pyrazine scaffold: This involves the cyclization of an appropriate precursor, such as a substituted phenylhydrazine, with a dicarbonitrile compound under basic conditions.

    Final assembly: The intermediate compounds are then coupled under controlled conditions, often using palladium-catalyzed cross-coupling reactions, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitrile groups, converting them to amines using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization with various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products

    Oxidation: Formation of nitro, hydroxyl, or carbonyl derivatives.

    Reduction: Conversion of nitriles to primary amines.

    Substitution: Introduction of halogen, nitro, or sulfonyl groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its aromatic structure and functional groups make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic rings and functional groups allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can result in inhibition or activation of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-amino-7-(1H-benzo[d]imidazol-2-yl)-5-(2-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile: Lacks the benzyl group, which may affect its binding affinity and specificity.

    7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile: Lacks the amino group, potentially altering its reactivity and biological activity.

Uniqueness

The presence of both the benzyl and amino groups in 6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile provides unique chemical and biological properties. The benzyl group can enhance lipophilicity and membrane permeability, while the amino group can participate in hydrogen bonding and other interactions, making this compound particularly versatile in various applications.

Properties

IUPAC Name

6-amino-7-(1-benzylbenzimidazol-2-yl)-5-(2-methoxyphenyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20N8O/c1-38-24-14-8-7-13-23(24)37-27(32)25(26-29(37)35-21(16-31)20(15-30)33-26)28-34-19-11-5-6-12-22(19)36(28)17-18-9-3-2-4-10-18/h2-14H,17,32H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKJWMDNJITWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(C3=NC(=C(N=C32)C#N)C#N)C4=NC5=CC=CC=C5N4CC6=CC=CC=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Reactant of Route 3
Reactant of Route 3
6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Reactant of Route 4
6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Reactant of Route 5
Reactant of Route 5
6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Reactant of Route 6
Reactant of Route 6
6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

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